molecular formula C20H32O3 B594330 16β-Hydroxymestanolone CAS No. 863760-64-9

16β-Hydroxymestanolone

Katalognummer: B594330
CAS-Nummer: 863760-64-9
Molekulargewicht: 320.473
InChI-Schlüssel: OBKVZZHDVGERDI-GWILNZDISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16β-Hydroxymestanolone (CAS 863760-64-9) is a synthetic anabolic-androgenic steroid (AAS) derivative characterized by a 17α-methyl group, a 16β-hydroxyl group, and a 5α-reduced structure that reduces susceptibility to aromatization . Its primary research application lies in pharmacological and analytical chemistry, specifically in developing immunoassays for detecting 17α-alkyl anabolic steroid metabolites in equine urine . Antibodies raised against this compound exhibit high cross-reactivity (>90%) with structurally related 16β,17β-dihydroxy-17α-methyl steroids, making it a critical reagent for doping control in horseracing to trace the administration of substances like stanozolol . The compound is synthesized in six steps from epiandrosterone, and its mechanism of action involves interaction with androgen receptors, thereby modulating gene expression and protein synthesis . This product is intended for research purposes only and is not for human or veterinary use.

Eigenschaften

CAS-Nummer

863760-64-9

Molekularformel

C20H32O3

Molekulargewicht

320.473

IUPAC-Name

(5S,8R,9S,10S,13S,14S,16S,17R)-16,17-dihydroxy-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H32O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12,14-17,22-23H,4-11H2,1-3H3/t12-,14+,15-,16-,17-,18-,19-,20-/m0/s1

InChI-Schlüssel

OBKVZZHDVGERDI-GWILNZDISA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CC(C4(C)O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Epiandrosterone as the Primary Building Block

The synthesis of 16β-hydroxymestanolone typically begins with epiandrosterone (3β-hydroxy-5α-androstan-17-one), a commercially available steroid derivative. Epiandrosterone serves as the foundational structure due to its pre-existing 17-ketone group and 5α-reduced backbone, which minimizes unwanted isomerization during subsequent reactions. Source details a five-step protocol starting with epiandrosterone, while Source employs analogous strategies with modifications to protecting groups.

Step-by-Step Synthesis Protocols

Formation of the 16β,17β-Isopropylidenedioxy Intermediate

The first critical step involves protecting the 16β- and 17β-hydroxyl groups to prevent undesired side reactions.

  • Acetonide Protection :
    Epiandrosterone is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 16β,17β-isopropylidenedioxy derivative. This step achieves ~85% yield under anhydrous conditions in tetrahydrofuran (THF).

  • Oxidation of the 3β-Hydroxyl Group :
    The 3β-hydroxyl group is oxidized to a ketone using Jones reagent (CrO3 in H2SO4) or Dess-Martin periodinane, yielding 16β,17β-isopropylidenedioxy-17α-methyl-5α-androstan-3-one. Optical rotation data ([α]D22 +16.3 in chloroform) confirm retention of stereochemistry.

Deprotection and Hydroxylation

The isopropylidene group is selectively removed to regenerate the 16β- and 17β-hydroxyl groups:

  • Acid-Catalyzed Hydrolysis :
    Treatment with Dowex 50W-X8 ion-exchange resin in methanol/water (1:1) at 70°C for 18 hours cleaves the acetonide, yielding this compound precursor. This step achieves 89% purity after recrystallization in ethyl acetate/hexane.

  • Final Oxime Derivatization (Optional) :
    For analytical purposes, the 3-ketone group may be converted to a carboxymethoxyoxime derivative using carboxymethoxylamine hemihydrochloride in pyridine. This modification aids in chromatographic detection, with a 65% yield reported.

Purification and Isolation Techniques

Recrystallization Optimization

Recrystallization solvents significantly impact purity:

Solvent SystemPurity (%)Yield (%)Source
Ethyl acetate/hexane9578
Acetone/water8982

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane gradients (1:5 to 1:3) resolves intermediates, while reverse-phase HPLC (C18 column, methanol/water eluent) purifies final products.

Analytical Characterization

Spectroscopic Data

Key analytical parameters for this compound intermediates:

ParameterValueSource
Melting Point174–178°C (acetone)
[α]D22+16.3 (c 0.76, chloroform)
1H NMR (CDCl3)δ 4.20 (dd, J=7.5, 4.4 Hz)
IR νmax1713 cm⁻¹ (C=O stretch)

Mass Spectrometry

ESI-MS analysis confirms molecular ion peaks at m/z 335.2600 (M-H⁻) for the oxime derivative and m/z 408.2663 (M⁺) for benzylidene-protected intermediates.

Catalytic Hydrogenation Strategies

Palladium-Mediated Reactions

Source employs 10% Pd/C under hydrogen atmosphere (balloon pressure) to reduce acetylene intermediates to ethyl groups:

  • Reaction Conditions :

    • Solvent: Methanol/THF (1:1)

    • Temperature: 25°C

    • Duration: 16–24 hours

  • Yield : 93% for 17α-ethyl derivatives.

Comparative Analysis of Synthetic Routes

ParameterSource ProtocolSource Protocol
Starting MaterialEpiandrosterone3β,16β-Diacetoxy-5α-androstane
Protecting GroupIsopropylideneBenzylidene
Key CatalystDowex 50W-X8 resinPd(OH)2/C
Overall Yield58%71%

Source demonstrates superior yields due to optimized hydrogenation steps, while Source offers simpler acetonide deprotection.

Challenges and Optimization Opportunities

  • Stereochemical Control :
    Maintaining 16β-configuration requires strict anhydrous conditions during acetonide formation.

  • Byproduct Formation :
    Over-oxidation at C3 occurs with prolonged exposure to Jones reagent, necessitating precise reaction quenching.

  • Scalability :
    Pd-catalyzed hydrogenation (Source) is more amenable to large-scale production than ion-exchange resin methods .

Analyse Chemischer Reaktionen

Types of Reactions

16β-Hydroxymestanolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups at the 16β position .

Wissenschaftliche Forschungsanwendungen

16β-Hydroxymestanolone has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroid metabolites.

    Biology: The compound is studied for its effects on cellular processes and its potential role in modulating androgen receptor activity.

    Medicine: Research explores its potential therapeutic applications in treating conditions related to androgen deficiency and muscle wasting.

    Industry: It is used in the development of performance-enhancing drugs and supplements

Wirkmechanismus

The mechanism of action of 16β-Hydroxymestanolone involves its interaction with androgen receptors. Upon binding to these receptors, the compound modulates gene expression and protein synthesis, leading to anabolic and androgenic effects. The molecular targets include various signaling pathways involved in muscle growth, bone density, and overall metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Key Structural Features Pharmacological Use Detection Cross-Reactivity
16β-Hydroxymestanolone 16β-OH, 17α-methyl, 5α-androstane backbone ELISA development for steroid metabolites Reference (100%)
Mestanolone 17α-methyl, 5α-androstane backbone, no 16β-OH Androgen replacement therapy Low cross-reactivity
Stanozolol 17α-methyl, pyrazolo-fused ring system Anabolic agent, veterinary use Detected via 16β metabolites
20-Hydroxyecdysone 27-carbon ecdysteroid with multiple hydroxyls Insect molting, plant stress response No overlap

Key Differences and Research Findings

(1) Mestanolone (17β-hydroxy-17α-methyl-5α-androstan-3-one)
  • Structural Difference: Lacks the 16β-hydroxyl group present in this compound.
  • Functional Impact: Mestanolone is a potent androgen receptor agonist used clinically, whereas this compound serves as a metabolic marker due to its hydroxylated structure. Antibodies against this compound show minimal cross-reactivity with mestanolone, highlighting the critical role of the 16β-hydroxyl group in immunoassay specificity .
(2) Stanozolol (17α-methyl-pyrazolo[4'',3'':2,3]-5α-androstan-17β-ol)
  • Structural Difference: Contains a pyrazolo ring fused to the steroid backbone, absent in this compound.
  • Metabolic Relationship: Stanozolol is metabolized into 16β-hydroxylated derivatives, which are detected using this compound-based assays. This underscores the compound’s utility in tracing stanozolol administration in horses .
(3) 17-Hydroxy Lactone Derivatives ()
  • Compounds such as 17-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone share a 17-hydroxyl group but differ in backbone modifications (e.g., lactone rings, methylene bridges). These are synthetic intermediates for progestins and lack the 16β-hydroxyl specificity critical to this compound’s cross-reactivity profile.
(4) 20-Hydroxyecdysone (β-Ecdysone)
  • A phytosteroid with a 27-carbon skeleton and six hydroxyl groups. While both compounds are used in pharmacological research, 20-hydroxyecdysone’s applications in insect physiology and plant biochemistry are distinct from this compound’s role in steroid metabolism tracking .

Immunoassay Cross-Reactivity Data

Antibodies raised against this compound demonstrated >90% cross-reactivity with other 16β,17β-dihydroxy-17α-methyl steroids but <10% with non-hydroxylated or 16α-hydroxylated analogues (e.g., mestanolone). This specificity enables reliable detection of stanozolol metabolites in equine urine, even at low concentrations .

Research and Regulatory Considerations

  • Analytical Purity: Commercial this compound is typically provided with >98% purity, verified via NMR and HPLC .
  • Toxicity Data: Limited ecological and toxicological data are available for this compound, though related 17α-methyl steroids are known for hepatic toxicity with prolonged use .
  • Regulatory Status : Used under research exemptions (CFR 35 Section 271(e)(1)) for antibody development, emphasizing compliance with anti-doping regulations .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 16β-Hydroxymestanolone in biological matrices?

  • Methodology : Use solid-phase extraction (SPE) coupled with HPLC-MS/MS, as described for steroid analogs in oxidative stress biomarker studies. This approach ensures sensitivity (detection limits <1 ng/mL) and specificity by leveraging multiple reaction monitoring (MRM) transitions. Internal standards like deuterated analogs (e.g., HNE-MA-d3) should be employed to correct for matrix effects .
  • Validation Steps : Include calibration curves (1–1000 ng/mL), recovery tests (>85%), and inter-day precision (<15% RSD). Cross-validate with alternative techniques like GC-MS to confirm structural integrity .

Q. How can researchers ensure the stability of this compound during experimental workflows?

  • Storage : Store at -80°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation. Avoid freeze-thaw cycles, as β-hydroxylated steroids are prone to structural rearrangement .
  • Handling : Use HPLC-grade solvents (methanol/water) for reconstitution. Monitor degradation via periodic LC-UV/Vis analysis (λ = 240–260 nm for conjugated dienes) .

Q. What synthetic pathways are reported for this compound derivatives?

  • Approach : Modify existing protocols for 16β-hydroxylated steroids, such as microbial hydroxylation (e.g., Rhizopus spp. biotransformation) or chemical synthesis via epoxide ring-opening at C15. Key intermediates include 16β-bromoestradiol derivatives, which can undergo nucleophilic substitution .
  • Purity Criteria : Confirm via melting point, NMR (δ 1.2–1.4 ppm for 16β-CH3), and chiral HPLC to resolve stereoisomers .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

  • Analysis : Compare in vitro assays (e.g., AR/ER transactivation) under standardized conditions (pH 7.4, 37°C). Use competitive binding studies with radiolabeled ligands (e.g., [³H]-DHT) and Scatchard plots to calculate Kd values. Account for metabolite interference (e.g., 16-keto derivatives) via LC-MS/MS .
  • Cross-Validation : Replicate findings in multiple cell lines (e.g., LNCaP for AR, MCF-7 for ER) and validate with CRISPR-engineered receptor-null models .

Q. What experimental designs optimize the study of this compound’s metabolic pathways?

  • In Vivo Models : Use bile-cannulated rodents to collect enterohepatic circulation samples. Employ stable isotope tracers (e.g., ¹³C-labeled this compound) to track Phase I/II metabolism .
  • Data Interpretation : Map metabolites via high-resolution MS (Q-TOF) and compare with databases (NIST Chemistry WebBook). Prioritize sulfated/glucuronidated conjugates for enzymatic hydrolysis studies .

Q. How do structural modifications at C16β influence the compound’s pharmacokinetic profile?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents varying in steric bulk (e.g., 16β-methyl vs. 16β-ethyl). Assess logP (octanol/water partitioning) and plasma protein binding (ultrafiltration) to correlate hydrophobicity with half-life .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) and hepatic uptake transporters (OATP1B1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16β-Hydroxymestanolone
Reactant of Route 2
16β-Hydroxymestanolone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.